Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound characterized by a pyrrolidine ring substituted with a nitrophenyl group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrophenyl-substituted amine with a suitable carboxylic acid derivative can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like alcohols or amines in the presence of activating agents such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid
- Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid
- Trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitrophenyl and carboxylic acid groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct biological and chemical properties .
Properties
Molecular Formula |
C11H12N2O4 |
---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3S,4R)-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
FQRPQUABFIUZMG-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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